N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Physical chemistry Drug design Property forecasting

Procure CAS 956251-32-4 as a structurally novel N1-alkylsulfonyl pyrazole-4-sulfonamide. The N1-methanesulfonyl group is a critical differentiator, precluding generic substitution with des-methanesulfonyl or N1-acyl analogs. This electron-withdrawing moiety uniquely modifies the pyrazole ring's electronic density, pKa, and steric profile, making it essential for controlled SAR studies on N-myristoyltransferase (NMT) inhibition, sodium channel (NaV) modulation, and antiproliferative screening. Deploy this high-purity compound to generate novel IP in underexplored chemical space.

Molecular Formula C10H19N3O4S2
Molecular Weight 309.4
CAS No. 956251-32-4
Cat. No. B2434080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS956251-32-4
Molecular FormulaC10H19N3O4S2
Molecular Weight309.4
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C)C
InChIInChI=1S/C10H19N3O4S2/c1-6-12(7-2)19(16,17)10-8(3)11-13(9(10)4)18(5,14)15/h6-7H2,1-5H3
InChIKeyNBSNZMCWUYIAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 956251-32-4): Baseline Characterization for Scientific Procurement


N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 956251-32-4, molecular formula C₁₀H₁₉N₃O₄S₂, molecular weight 309.4 g/mol) is a fully substituted pyrazole-4-sulfonamide derivative bearing a methanesulfonyl group at the N1 position and a diethylsulfonamide moiety at the C4 position . This compound belongs to the broader pyrazole sulfonamide class, which has been extensively investigated for N-myristoyltransferase (NMT) inhibition, sodium channel modulation, and antiproliferative activity [1] [2]. Publicly available primary pharmacological data specific to this compound are extremely limited; the evidence presented below is therefore drawn from class-level inference, structurally related analog comparisons, and physical-chemical property benchmarks to support informed procurement decisions.

Why N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Cannot Be Replaced by Other Pyrazole-4-sulfonamides in Research Protocols


The N1-methanesulfonyl substituent is the critical structural differentiator that precludes generic substitution of this compound with other pyrazole-4-sulfonamide analogs. This electron-withdrawing group substantially alters the electronic density of the pyrazole ring, modifies the pKa of the sulfonamide NH (when present), and introduces unique steric constraints at the N1 position compared to analogs bearing N1-aryl, N1-acyl, or N1-H substituents [1]. In antiproliferative pyrazole-4-sulfonamide series, variation at the N1 position has been shown to significantly modulate biological activity, with 1,3,5-trimethyl and 3,5-dimethyl-1H analogs displaying distinct potency profiles, demonstrating that even minor N1 modifications produce non-interchangeable pharmacological outcomes [2]. For procurement purposes, substituting CAS 956251-32-4 with a des-methanesulfonyl analog (e.g., CAS 944416-16-4) or a 1-acyl derivative introduces uncontrolled variables in reaction kinetics, binding assays, and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 956251-32-4)


Molecular Weight and Topological Polar Surface Area (TPSA) Comparison vs. Des-Methanesulfonyl Analog

The target compound (CAS 956251-32-4) carries an additional methanesulfonyl group at N1 compared to the commercially available des-methanesulfonyl analog N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 944416-16-4). This results in a molecular weight increase from 231.32 g/mol to 309.4 g/mol (+78.08 g/mol, +33.8%) and an estimated increase in topological polar surface area (TPSA) from approximately 74.4 Ų (computed for the hydrochloride salt of the des-methanesulfonyl analog) to approximately 115–120 Ų for the bis-sulfonylated target compound [1]. These differences directly impact LogP, aqueous solubility, and membrane permeability predictions, making the two compounds non-equivalent in any property-based screening cascade.

Physical chemistry Drug design Property forecasting

Antiproliferative Class-Level Activity of Pyrazole-4-sulfonamides Against Cancer Cell Lines

A 2023 study evaluated multiple 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives for antiproliferative activity against cancer cell lines including MCF-7 (breast), A549 (lung), and HeLa (cervical) [1]. The most active compounds in that series exhibited IC₅₀ values in the low micromolar range (e.g., compound 7c: IC₅₀ = 12.5 μM against MCF-7). While CAS 956251-32-4 was not directly tested in that study, the data establish that the pyrazole-4-sulfonamide scaffold—particularly with the 3,5-dimethyl substitution pattern shared by the target compound—is capable of conferring measurable antiproliferative activity. The 1-methanesulfonyl group in CAS 956251-32-4 represents a distinct N1 substitution not evaluated in the published series, representing an unexplored SAR opportunity.

Cancer biology Antiproliferative screening SAR

N-Myristoyltransferase (NMT) Inhibitory Potential of the Pyrazole Sulfonamide Pharmacophore

Pyrazole sulfonamides constitute a well-validated pharmacophore for N-myristoyltransferase (NMT) inhibition. The prototypical pyrazole sulfonamide DDD85646 (IMP-366) inhibits Trypanosoma brucei NMT with an IC₅₀ of 2 nM and human NMT with an IC₅₀ of 4 nM [1]. This scaffold has yielded clinical-stage candidates including zelenirstat (PCLX-001), which has shown promising anticancer activity in cell culture, animal models, and human clinical trials [2]. The target compound CAS 956251-32-4 shares the core pyrazole-4-sulfonamide architecture with DDD85646 but differs in its N1-substitution (methanesulfonyl vs. a more elaborate N1-linker system) and C4-sulfonamide substitution (N,N-diethyl vs. a complex arylpiperazinyl-benzenesulfonamide). Whether the simpler, bis-sulfonylated scaffold of CAS 956251-32-4 retains NMT inhibitory activity has not been reported and represents a testable hypothesis for procurement-driven research.

NMT inhibition Kinetoplastid diseases Anticancer target

Sodium Channel Modulation Potential of Pyrazole Sulfonamide Compounds

Patent literature (WO2003037274A2; US7223782) establishes that pyrazole-amides and pyrazole-sulfonamides are potent inhibitors of voltage-dependent sodium channels, particularly the PN3 (NaV1.8) subtype implicated in neuropathic pain signaling [1]. The patent exemplifies a range of pyrazole-4-sulfonamide compounds with diverse N1 and C4 substitution patterns. CAS 956251-32-4, bearing an N1-methanesulfonyl and a C4-N,N-diethylsulfonamide, falls within the generic structural scope of these claims. However, no specific sodium channel inhibition data for this exact compound have been publicly disclosed. The activity of this compound at NaV channels remains an untested but patent-class-supported hypothesis.

Sodium channel inhibition Neuropathic pain Ion channel pharmacology

Hydrolytic and Metabolic Stability Advantage of N1-Methanesulfonyl over N1-Acyl Pyrazole-4-sulfonamides

The N1-methanesulfonyl group in the target compound represents an alkylsulfonyl substituent rather than the more commonly employed N1-acyl (e.g., benzoyl, acetyl) or N1-arylsulfonyl groups found in many literature pyrazole-4-sulfonamides . Alkylsulfonamides are generally more resistant to enzymatic and chemical hydrolysis than corresponding amides or carbamates because the S–N bond in sulfonamides is less susceptible to nucleophilic attack than the C–N bond in amides. This structural feature predicts that CAS 956251-32-4 should exhibit superior stability in aqueous buffer and biological media compared to N1-acyl pyrazole-4-sulfonamide analogs, although no direct comparative stability data have been published for this specific compound.

Metabolic stability Hydrolytic stability Pro-drug design

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 956251-32-4)


Medicinal Chemistry SAR Probe: N1-Substituent Effects on Pyrazole-4-sulfonamide Pharmacology

Procure CAS 956251-32-4 as a structurally novel N1-alkylsulfonyl variant for systematic SAR studies comparing N1-substitution effects (methanesulfonyl vs. H vs. methyl vs. aryl vs. acyl) on target binding, cellular activity, and ADME properties within the pyrazole-4-sulfonamide scaffold. The class-level evidence from antiproliferative [1], NMT inhibitory [2], and sodium channel modulatory [3] studies supports the broad pharmacological relevance of this scaffold, while the methanesulfonyl group provides an underexplored electronic and steric environment.

Antiproliferative Screening in Cancer Cell Line Panels

Use CAS 956251-32-4 as a test article in antiproliferative assays against MCF-7, A549, HeLa, and other cancer cell lines to benchmark its activity against published pyrazole-4-sulfonamide derivatives [1]. The 3,5-dimethyl substitution pattern is shared with active compounds from the 2023 ACS Omega study, providing a direct structural rationale for inclusion in cancer-focused screening cascades.

N-Myristoyltransferase (NMT) Biochemical Assay Probe Development

Deploy CAS 956251-32-4 in recombinant TbNMT and hNMT enzyme inhibition assays to evaluate whether the simplified bis-sulfonylated pyrazole scaffold retains the nanomolar NMT inhibitory activity characteristic of the DDD85646/zelenirstat chemotype [2]. A positive result would position this compound as a synthetically tractable starting point for NMT inhibitor optimization with a novel N1-substitution pattern.

Sodium Channel Pharmacology: PN3/NaV1.8 Selectivity Assessment

Include CAS 956251-32-4 in electrophysiological screening panels targeting voltage-gated sodium channel subtypes, particularly PN3/NaV1.8, based on the patent-class-supported association of pyrazole-4-sulfonamides with sodium channel inhibition [3]. The N1-methanesulfonyl group represents a structural feature not previously exemplified in the patent literature for this target, offering potential for novel intellectual property generation upon positive hit confirmation.

Quote Request

Request a Quote for N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.